2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-5-methyl-1,3,4-thiadiazole
Description
This compound features a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and an azetidine ring at position 2. The azetidine moiety is further functionalized with a 3,4-dihydroisoquinoline group. Its structure combines heterocyclic elements (thiadiazole, azetidine, dihydroisoquinoline) known for diverse pharmacological activities, including antitumor and enzyme inhibition .
Properties
IUPAC Name |
2-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-11-16-17-15(20-11)19-9-14(10-19)18-7-6-12-4-2-3-5-13(12)8-18/h2-5,14H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVUQWXGITXWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-5-methyl-1,3,4-thiadiazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the dihydroisoquinoline moiety: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Construction of the azetidine ring: This step may involve cyclization reactions using appropriate precursors such as β-amino alcohols or β-haloamines.
Synthesis of the thiadiazole ring: This can be done through cyclization of thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling of the fragments: The final step involves coupling the dihydroisoquinoline, azetidine, and thiadiazole fragments under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Molecular Formula
- C : 15
- H : 18
- N : 4
- S : 1
Structural Features
The compound consists of:
- An azetidine ring
- A dihydroisoquinoline moiety
- A thiadiazole ring
These structural components contribute to its diverse biological activities.
Neuropharmacology
Research indicates that derivatives of isoquinoline compounds exhibit neuroprotective properties. The dihydroisoquinoline structure is known for its interaction with neurotransmitter systems, particularly in the modulation of NMDA receptors, which are crucial for synaptic plasticity and memory functions. Studies suggest that compounds with similar structures may help in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease by preventing excitotoxicity and oxidative stress .
Anticancer Activity
Thiadiazole derivatives have been explored for their anticancer properties. The presence of the thiadiazole ring in this compound may contribute to its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Research has demonstrated that compounds with similar scaffolds can target various cancer cell lines effectively .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Thiadiazoles are known for their efficacy against a range of bacterial and fungal pathogens. Preliminary studies indicate that this compound may exhibit inhibitory effects on specific strains, making it a candidate for further development as an antimicrobial agent .
Molecular Interaction Studies
Understanding how this compound interacts at the molecular level is critical for elucidating its biological activity. Interaction studies using predictive models like PASS (Prediction of Activity Spectra for Substances) can provide insights into the potential biological activity spectrum based on its molecular structure .
Key Findings from Interaction Studies
- Binding Affinity : Molecular docking studies suggest a strong binding affinity to various biological targets, indicating potential therapeutic applications.
- Mechanism of Action : The compound may act through multiple pathways, including inhibition of specific enzymes or receptors involved in disease processes.
Synthesis Pathways
The synthesis of 2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-5-methyl-1,3,4-thiadiazole typically involves multi-step organic reactions:
- Formation of the Dihydroisoquinoline : Starting from readily available precursors through cyclization reactions.
- Synthesis of the Azetidine Ring : Utilizing nucleophilic substitution reactions.
- Thiadiazole Formation : Achieved through cyclization reactions involving thiosemicarbazides.
Each step requires careful optimization to maximize yield and purity.
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of related compounds demonstrated significant reductions in neuronal damage in models of oxidative stress. The findings highlight the potential for developing this compound as a therapeutic agent in neurodegenerative diseases .
Case Study 2: Anticancer Efficacy
In vitro studies have shown that compounds similar to this one exhibit cytotoxic effects on various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
Mechanism of Action
The mechanism of action of 2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-5-methyl-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes, receptors, or other biological macromolecules, modulating their activity. The molecular targets and pathways involved can be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Thiadiazole Derivatives with Antitumor Activity
For example:
- Compound 9b (IC₅₀ = 2.94 µM against HepG2): Contains a 1,3,4-thiadiazole core linked to a triazole and benzodiazolyl group. Its activity is attributed to thiadiazole-mediated DNA intercalation and apoptosis induction .
- Compound 12a (IC₅₀ = 1.19 µM against HepG2 and 3.4 µM against MCF-7): Features a thiazole-triazole hybrid, demonstrating enhanced activity due to improved cellular uptake .
Key Differences :
Dihydroisoquinoline-Containing PRMT5 Inhibitors
EPZ015866 () shares the dihydroisoquinoline motif but differs in its side chain (hydroxypropyl vs. azetidine-thiadiazole):
Structural Influence on Activity :
- Dihydroisoquinoline’s rigidity enhances enzyme binding, but the azetidine’s smaller ring size (vs.
Comparison Highlights :
- Azetidine’s strained ring may increase synthetic complexity compared to linear side chains .
Biological Activity
The compound 2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-5-methyl-1,3,4-thiadiazole is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Features
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the dihydroisoquinoline moiety and the azetidine ring further enhances its potential interactions with biological targets. The molecular formula is , and it exhibits a complex arrangement that may influence its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation: The compound may interact with specific receptors, altering their activity. For instance, similar compounds have shown efficacy as dopamine receptor modulators, which could be relevant for treating neurological disorders.
- Enzyme Inhibition: The thiadiazole moiety may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Signal Transduction: It may influence intracellular signaling pathways, resulting in various cellular responses that contribute to its biological effects.
Biological Activity Overview
Research has indicated that derivatives of thiadiazoles exhibit a range of biological activities including:
- Antimicrobial Properties: Thiadiazole derivatives have demonstrated significant antibacterial and antifungal activities against various pathogens. For example, compounds with similar structures have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
- Antitumor Activity: Some studies suggest that thiadiazole derivatives possess antitumor properties, making them potential candidates for cancer therapy .
- Antiviral Effects: The 2-amino-1,3,4-thiadiazole moiety has been linked to antiviral activity against several viruses .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to the target structure:
-
Antibacterial Activity:
- A study evaluated various 1,3,4-thiadiazole derivatives for antibacterial efficacy. Compounds exhibited Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like streptomycin .
- Table 1 summarizes the MIC results for selected thiadiazole derivatives against common bacterial strains.
Compound MIC (μg/mL) Bacterial Strain Compound A 32.6 S. aureus Compound B 47.5 E. coli Compound C 25.0 P. aeruginosa -
Antifungal Activity:
Compound EC50 (μg/mL) Fungal Strain Compound X 25.9 Phomopsis sp. Compound Y 32.1 Botrytis cinerea - Antitumor Activity:
Q & A
Q. Advanced
- Catalyst screening : Pd/C or Cu(I) catalysts improve cyclization efficiency in azetidine-thiadiazole coupling (e.g., 78% yield in PCl-mediated reactions) .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require scavengers (e.g., molecular sieves) to avoid byproducts .
- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) prevents decomposition of thermally sensitive intermediates .
How does molecular docking elucidate the biological activity of analogs of this compound?
Q. Advanced
- Target selection : Prioritize enzymes/receptors with known thiadiazole interactions (e.g., EGFR, COX-2) using databases like PDB .
- Docking protocols : AutoDock Vina or Schrödinger Suite assess binding affinities. For example, stable binding (ΔG < −8 kcal/mol) with EGFR’s ATP-binding pocket was observed for 9c analogs .
- MD simulations : Validate docking poses by simulating ligand-receptor dynamics (10–100 ns trajectories) to assess complex stability .
How can contradictory spectral data (e.g., NMR splitting patterns) be interpreted for structurally complex derivatives?
Q. Advanced
- Dynamic effects : Conformational flexibility in azetidine rings causes variable splitting. Use variable-temperature NMR to identify coalescence points .
- Diastereotopicity : Non-equivalent protons in chiral centers (e.g., C3 of dihydroisoquinoline) require 2D NMR (COSY, NOESY) for assignment .
- Computational validation : Compare experimental -NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to resolve ambiguities .
What in vitro assays are suitable for evaluating the bioactivity of this compound against cancer targets?
Q. Advanced
- Cytotoxicity screening : MTT assays on cell lines (e.g., MCF-7, HeLa) with IC determination .
- Enzyme inhibition : Kinase assays (e.g., EGFR-TK inhibition) using fluorescence-based ADP-Glo™ kits .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify pro-apoptotic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
